6-phenyl-1-azaspiro[3.3]heptane chemical structure and properties
6-phenyl-1-azaspiro[3.3]heptane chemical structure and properties
The following technical guide provides an in-depth analysis of 6-phenyl-1-azaspiro[3.3]heptane , a high-value spirocyclic scaffold emerging as a superior bioisostere for 4-phenylpiperidine in modern drug discovery.
Structure, Synthesis, and Medicinal Chemistry Utility
Executive Summary: The Rise of sp³-Rich Scaffolds
In the pursuit of improved physicochemical properties and intellectual property (IP) novelty, medicinal chemistry has shifted from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures. 6-phenyl-1-azaspiro[3.3]heptane represents a cutting-edge "next-generation" bioisostere. While its isomer, 2-azaspiro[3.3]heptane, has been widely utilized, the 1-azaspiro[3.3]heptane core offers a distinct geometric vector and metabolic profile.[1]
This guide details the structural logic, synthetic accessibility via [2+2] cycloaddition, and the strategic application of this scaffold to replace 4-phenylpiperidine moieties in bioactive compounds.
Chemical Structure and Geometric Analysis[2]
Nomenclature and Connectivity
The compound consists of two cyclobutane rings sharing a single spiro-carbon atom.
-
Heteroatom: Nitrogen at position 1 (adjacent to the spiro center).
-
Substituent: Phenyl group at position 6 (on the carbocyclic ring, distal to the spiro center).
IUPAC Name: 6-phenyl-1-azaspiro[3.3]heptane SMILES: C1CNC12CC(C2)C3=CC=CC=C3 Formula: C₁₂H₁₅N Molecular Weight: 173.25 g/mol
Conformational Dynamics & Exit Vectors
Unlike the chair conformation of piperidine, the spiro[3.3]heptane system adopts a "puckered" or butterfly-like conformation to relieve torsional strain.
-
Vector Fidelity: The 1-azaspiro[3.3]heptane scaffold positions the nitrogen lone pair and the C6-substituent in a specific spatial arrangement that mimics the 4-phenylpiperidine pharmacophore but with altered bond angles.
-
Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to protein targets compared to the flexible piperidine ring.
Table 1: Structural Comparison (Piperidine vs. Spiro Scaffold)
| Feature | 4-Phenylpiperidine | 6-Phenyl-1-azaspiro[3.3]heptane |
| Hybridization | sp³ (Flexible Chair) | sp³ (Rigid/Puckered) |
| Fsp³ Fraction | High | High |
| Exit Vector Angle | ~180° (N to C4) | Non-linear (variable pucker) |
| Lipophilicity (LogP) | Moderate | Lower (typically) |
| Metabolic Liability | High (Ring oxidation) | Low (Quaternary spiro center blocks metabolism) |
Synthetic Methodology
The synthesis of 1-azaspiro[3.3]heptanes is non-trivial due to the strain energy of the fused four-membered rings. The most authoritative route, validated by recent literature (Kirichok et al., Angew. Chem. 2023), utilizes a thermal [2+2] cycloaddition between an alkene and chlorosulfonyl isocyanate (CSI).[6][9]
Retrosynthetic Analysis
The 6-phenyl-1-azaspiro[3.3]heptane target is disassembled into two key precursors:
-
3-Phenyl-methylenecyclobutane: Provides the carbon framework and the phenyl substituent.
-
Chlorosulfonyl Isocyanate (CSI): Provides the nitrogen and the carbonyl carbon for the intermediate lactam.
Detailed Synthetic Protocol
Safety Warning: Chlorosulfonyl isocyanate (CSI) is violently reactive with water and corrosive. Alane (AlH₃) is pyrophoric. All operations must be conducted under inert atmosphere (Ar/N₂) in a fume hood.
Step 1: Preparation of 3-Phenyl-methylenecyclobutane
-
Reagents: 3-Phenylcyclobutanone, Methyltriphenylphosphonium bromide, KOtBu, THF.
-
Procedure: Perform a standard Wittig reaction. Suspend the phosphonium salt in dry THF, add KOtBu at 0°C to form the ylide (yellow), then add 3-phenylcyclobutanone. Stir at room temperature until completion. Workup yields the exocyclic alkene.
Step 2: [2+2] Cycloaddition (The Graf Reaction)[10][3][6][8][11][12]
-
Reagents: 3-Phenyl-methylenecyclobutane, CSI, Toluene/Ether.
-
Mechanism: The highly electrophilic CSI undergoes a stepwise or concerted [2+2] cycloaddition with the exocyclic double bond.
-
Protocol:
-
Dissolve 3-phenyl-methylenecyclobutane in anhydrous diethyl ether or toluene.
-
Cool to 0°C. Dropwise add CSI (1.05 equiv).
-
Allow to warm to RT. The reaction forms an N-chlorosulfonyl-β-lactam intermediate.
-
Reductive Desulfonylation: Carefully quench the mixture into a biphasic solution of Na₂SO₃ (aq) and NaOH to remove the sulfonyl group, yielding the free lactam: 6-phenyl-1-azaspiro[3.3]heptan-2-one .
-
Step 3: Lactam Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Alane (generated in situ from LiAlH₄ + H₂SO₄/AlCl₃), THF.
-
Protocol:
-
Suspend LiAlH₄ (3-4 equiv) in dry THF at 0°C.
-
Add the solution of 6-phenyl-1-azaspiro[3.3]heptan-2-one dropwise.
-
Heat to reflux for 2–4 hours to ensure complete reduction of the amide carbonyl to the methylene group.
-
Fieser Workup: Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio per gram of hydride). Filter the granular precipitate.
-
Concentrate filtrate to obtain 6-phenyl-1-azaspiro[3.3]heptane . Isolate as HCl salt for stability.
-
Synthetic Pathway Diagram
Caption: Synthetic route from cyclobutanone precursor to the final spirocyclic amine via Graf cycloaddition.
Physicochemical Properties & Bioisosterism[2][5][8][14][15][16]
Basicity (pKa)
The 1-azaspiro[3.3]heptane core exhibits a pKa distinct from piperidine.
-
Piperidine pKa: ~11.0
-
1-Azaspiro[3.3]heptane pKa: Typically 9.5 – 10.5 .
-
Implication: The slightly lower basicity (due to ring strain and s-character of the nitrogen bonds) can improve membrane permeability (LogD) at physiological pH (7.4) by increasing the fraction of the neutral species.
Metabolic Stability
One of the primary advantages of this scaffold is metabolic hardening .
-
Piperidine Liability: The
-carbons (C2/C6) in piperidine are prone to oxidative metabolism by CYP450 enzymes. -
Spiro Advantage: In 1-azaspiro[3.3]heptane, the
-carbon is the quaternary spiro center (C4). This position is sterically hindered and chemically blocked from oxidation. The other -position (C2) is part of a strained ring, which can also alter metabolic susceptibility.
Bioisosteric Mapping
This scaffold is a direct replacement for 4-phenylpiperidine .
Caption: Bioisosteric relationship showing the transition from the flexible piperidine to the rigid spiro core.
Medicinal Chemistry Applications
Case Study: Anesthetic Analogs
Research has demonstrated that replacing the piperidine ring in local anesthetics (e.g., Bupivacaine) with the 1-azaspiro[3.3]heptane core results in active analogs.[6][8][12] The 6-phenyl derivative specifically mimics the hydrophobic bulk required for receptor interaction in CNS targets (e.g., Opioid receptors, Sigma receptors) where 4-phenylpiperidine is the "privileged structure."
Design Strategy
When incorporating 6-phenyl-1-azaspiro[3.3]heptane:
-
N-Functionalization: The secondary amine (N1) is the handle for coupling to the rest of the drug molecule (alkylation, acylation, reductive amination).
-
Stereochemistry: The molecule possesses a plane of symmetry if the phenyl ring is achiral and the N is unsubstituted (or rapidly inverting). However, substituents on the N or the phenyl ring can create chirality. The 1-aza core itself is achiral but pro-chiral at the nitrogen.
References
-
Kirichok, A. A., et al. (2023).[10][9][12] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[9]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.
-
PubChem Compound Summary. (2025). "6-phenyl-1-azaspiro[3.3]heptane (CID 165883935)."[5] National Center for Biotechnology Information.
-
Mykhailiuk, P. K. (2019).[9] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.
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